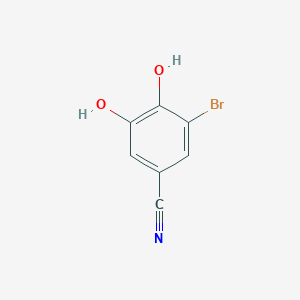![molecular formula C14H11N3O B2785888 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine CAS No. 694518-49-5](/img/structure/B2785888.png)
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a pyridine ring and a 4-methylphenyl group.
作用机制
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .
Mode of Action
1,2,4-oxadiazole derivatives have been found to exhibit strong antibacterial effects onXanthomonas oryzae pv. oryzae (Xoo) . This suggests that these compounds may interact with bacterial cells, leading to their death and thus exhibiting antibacterial activity.
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect various biological pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially influence the pharmacokinetic properties of this compound.
Result of Action
It’s known that 1,2,4-oxadiazole derivatives can exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and nematocidal activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
化学反应分析
Types of Reactions
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: NaH, KOtBu
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .
科学研究应用
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its bioisosteric properties and ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound’s interactions with various enzymes and receptors are explored to understand its potential therapeutic effects.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar 1,2,4-oxadiazole rings but different substituents.
Pyridine Derivatives: Compounds with pyridine rings and various functional groups.
Uniqueness
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine is unique due to its specific combination of a 1,2,4-oxadiazole ring, a pyridine ring, and a 4-methylphenyl group. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds .
属性
IUPAC Name |
3-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-10-2-4-11(5-3-10)13-16-14(18-17-13)12-6-8-15-9-7-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQGASFJOGPJQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[1-(furan-3-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine](/img/structure/B2785805.png)
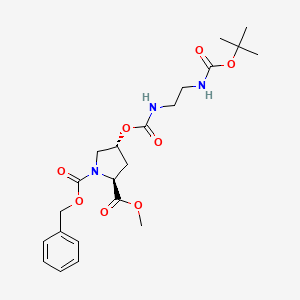

![N-[[2-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2785810.png)
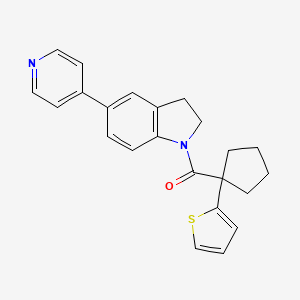
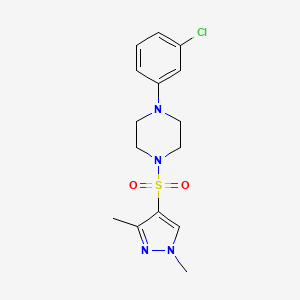
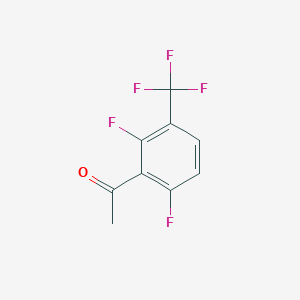
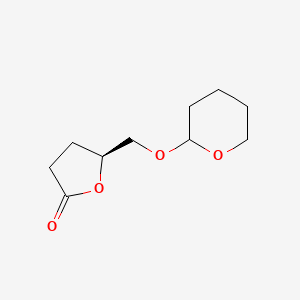

![1-(3-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2785818.png)
![7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2785819.png)
![6-Cyclopropyl-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2785820.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2785821.png)
